molecular formula C13H17NO4 B13982913 1-Ethyl 3-methyl 4-amino-2,6-dimethylisophthalate

1-Ethyl 3-methyl 4-amino-2,6-dimethylisophthalate

Cat. No.: B13982913
M. Wt: 251.28 g/mol
InChI Key: OFBXYQLWNDBECP-UHFFFAOYSA-N
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Description

1-Ethyl 3-methyl 4-amino-2,6-dimethylisophthalate is an organic compound with the molecular formula C13H17NO4 It is a derivative of isophthalic acid, characterized by the presence of ethyl, methyl, and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl 3-methyl 4-amino-2,6-dimethylisophthalate typically involves the esterification of 4-amino-2,6-dimethylisophthalic acid with ethanol and methanol under acidic conditions. The reaction is usually catalyzed by sulfuric acid or another strong acid to facilitate the formation of the ester bonds.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to ensure efficient esterification.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl 3-methyl 4-amino-2,6-dimethylisophthalate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or nitric acid are used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.

Major Products Formed:

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1-Ethyl 3-methyl 4-amino-2,6-dimethylisophthalate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of polymers and resins due to its ester functionality.

Mechanism of Action

The mechanism by which 1-Ethyl 3-methyl 4-amino-2,6-dimethylisophthalate exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester groups can undergo hydrolysis, releasing the corresponding alcohols and acids, which can further interact with biological pathways.

Comparison with Similar Compounds

  • 1-Ethyl 3-methyl 4-amino-2,6-dimethylbenzoate
  • 1-Ethyl 3-methyl 4-amino-2,6-dimethylterephthalate

Comparison: 1-Ethyl 3-methyl 4-amino-2,6-dimethylisophthalate is unique due to its specific substitution pattern on the isophthalic acid core. This unique structure imparts distinct chemical properties, such as reactivity and solubility, making it suitable for specific applications that similar compounds may not be able to fulfill.

Properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

1-O-ethyl 3-O-methyl 4-amino-2,6-dimethylbenzene-1,3-dicarboxylate

InChI

InChI=1S/C13H17NO4/c1-5-18-13(16)10-7(2)6-9(14)11(8(10)3)12(15)17-4/h6H,5,14H2,1-4H3

InChI Key

OFBXYQLWNDBECP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1C)N)C(=O)OC)C

Origin of Product

United States

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